molecular formula C12H14N4O B2794414 N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide CAS No. 2129674-46-8

N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide

Cat. No.: B2794414
CAS No.: 2129674-46-8
M. Wt: 230.271
InChI Key: XLQKIGHBABDAPG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide is a chemical compound with a unique structure that includes a cyanocyclopentyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide typically involves the reaction of 1-cyanocyclopentylamine with 4-methylpyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a cyanocyclopentyl group and a pyrimidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-10(6-14-8-15-9)11(17)16-12(7-13)4-2-3-5-12/h6,8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQKIGHBABDAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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